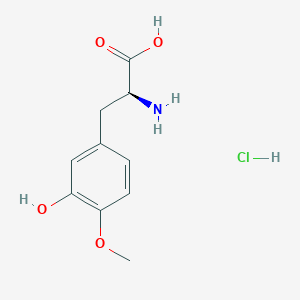

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Übersicht

Beschreibung

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is known for its unique structural features, which include an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form the corresponding β-hydroxy amino acid.

Hydrogenation: The β-hydroxy amino acid is then subjected to hydrogenation to reduce the double bond, yielding the desired amino acid.

Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.

Reduction: Formation of (S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, contributing to its chiral nature and diverse reactivity profiles.

Chemistry

Building Block for Synthesis

- (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis processes.

Chiral Auxiliary

- It is utilized as a chiral auxiliary in various synthetic pathways to enhance enantioselectivity in reactions.

Biology

Biochemical Pathways

- The compound is being studied for its role in biochemical pathways, particularly in neurotransmitter synthesis and modulation. Its structural components may influence enzyme activity and metabolic processes.

Enzyme Activity Probes

- Researchers are investigating its potential as a probe for enzyme activity, helping to elucidate mechanisms of action for various biological processes.

Medicine

Therapeutic Potential

- Initial studies suggest that this compound may have therapeutic effects, particularly as a precursor in drug development targeting neurological disorders.

Pharmaceutical Development

- The compound is being explored for its potential use in developing pharmaceuticals aimed at modulating neurotransmitter systems, which could have implications for treating conditions such as depression and anxiety.

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of a novel anti-cancer drug. The incorporation of this compound improved the yield and selectivity of the desired enantiomer.

Case Study 2: Neurotransmitter Modulation

Research focusing on the effects of this amino acid derivative on neurotransmitter release showed promising results in enhancing serotonin levels in vitro. This suggests potential applications in treating mood disorders.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, modulating their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or gene expression, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Lacks the methoxy group, leading to different reactivity and biological activity.

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid hydrochloride:

Uniqueness

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which confer distinct chemical properties and potential for diverse applications.

Biologische Aktivität

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, commonly referred to by its CAS number 37466-29-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by various studies and findings.

- Molecular Formula : C₁₂H₁₈ClN₁O₄

- Molecular Weight : 247.68 g/mol

- InChIKey : CFSGVVCBJDUZMU-FJXQXJEOSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of multidrug-resistant pathogens.

Key Findings:

- Broad-Spectrum Activity : The compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL for various strains .

- Resistance Mechanisms : Research indicates that compounds similar to (S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, thereby overcoming resistance mechanisms in pathogens .

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly its effects on non-small cell lung cancer (NSCLC) cells.

Case Studies:

- Cell Viability Reduction : In vitro studies using A549 NSCLC cell lines showed that certain derivatives of this compound could reduce cell viability by over 50%, indicating potent cytotoxic effects .

- Mechanism of Action : The compound exhibited antioxidant properties, which may play a role in its anticancer activity by reducing oxidative stress within cancer cells .

Comparative Biological Activity

To better understand the effectiveness of this compound, it is useful to compare it with other related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC Values (µg/mL) |

|---|---|---|---|

| This compound | Strong against MRSA | Significant reduction in A549 viability | 0.5 - 8 |

| 3-Hydroxyphenyl amino acids | Moderate against E. faecalis | Variable effects on various cancer lines | 1 - 16 |

| Doxorubicin (standard) | N/A | High efficacy in NSCLC | N/A |

Pharmacokinetics

A pharmacokinetic study involving the oral administration of related compounds revealed rapid absorption and metabolism in vivo. The maximum concentration of metabolites was reached within 15 minutes post-administration, indicating efficient bioavailability and tissue distribution .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSGVVCBJDUZMU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.